Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-
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Overview
Description
Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]- is a complex organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a pyridinium ring, a thiazole ring, and a bicyclic system, making it a unique and versatile molecule.
Preparation Methods
The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or alkyl sulfates. For this specific compound, the synthetic route includes the following steps:
Formation of the thiazole ring: This involves the reaction of 2-aminothiazole with appropriate reagents to introduce the necessary functional groups.
Formation of the bicyclic system: This step involves the cyclization of the intermediate compounds to form the bicyclic structure.
Quaternization: The final step involves the reaction of the bicyclic compound with a pyridinium salt to form the desired product.
Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Pyridinium salts undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Pyridinium salts can undergo nucleophilic substitution reactions, where nucleophiles replace the pyridinium group.
Cyclization: These salts can participate in cyclization reactions to form heterocyclic compounds
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions include various heterocyclic compounds and substituted pyridinium salts .
Scientific Research Applications
Pyridinium salts have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as catalysts in various chemical reactions.
Biology: These compounds are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine: Pyridinium salts have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. .
Industry: These salts are used in the production of dyes, pigments, and polymers. .
Mechanism of Action
The mechanism of action of pyridinium salts involves their interaction with various molecular targets and pathways. These compounds can act as inhibitors of enzymes, such as cholinesterases, by binding to the active site and preventing substrate binding. They can also interact with DNA and RNA, affecting gene expression and protein synthesis. The specific pathways involved depend on the functional groups present in the compound and the target molecules .
Comparison with Similar Compounds
Pyridinium salts can be compared with other similar compounds, such as:
Quaternary ammonium compounds: These compounds also have antimicrobial properties and are used in disinfectants and antiseptics.
Pyridinium ylides: These compounds are used in organic synthesis as intermediates in the formation of heterocyclic compounds.
Pyridinium ionic liquids: These are used as solvents and catalysts in various chemical reactions .
The uniqueness of pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]- lies in its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
120618-65-7 |
---|---|
Molecular Formula |
C22H24N6O8S2 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13+;/t14-,18-;/m1./s1 |
InChI Key |
GCZOCVAKBHTGOL-ITVNLQBNSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
Origin of Product |
United States |
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